Azetidin-2-ylmethanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Azetidin-2-ylmethanol is a saturated four-membered nitrogen heterocycle bearing a hydroxymethyl substituent at the 2-position. With a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol , it serves as a foundational building block in medicinal chemistry and organic synthesis.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 250274-91-0
Cat. No. B112356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-2-ylmethanol
CAS250274-91-0
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1CNC1CO
InChIInChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2
InChIKeyFTWWNKCHSPDIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-2-ylmethanol (CAS 250274-91-0): A Core Azetidine Building Block for Chiral Drug Synthesis and Heterocyclic Scaffold Development


Azetidin-2-ylmethanol is a saturated four-membered nitrogen heterocycle bearing a hydroxymethyl substituent at the 2-position [1]. With a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol , it serves as a foundational building block in medicinal chemistry and organic synthesis . The compound's compact, rigid azetidine core provides a unique conformational constraint that is highly valued in drug discovery for optimizing ligand-target interactions and modulating physicochemical properties [2]. Its primary role is as a key intermediate in the synthesis of chiral pharmaceutical agents, particularly those targeting the central nervous system and other therapeutic areas [3].

Why Azetidin-2-ylmethanol (CAS 250274-91-0) Cannot Be Substituted by Other Azetidine Methanol Isomers or Analogs in Critical Research Applications


The position of the hydroxymethyl group on the azetidine ring fundamentally dictates the molecule's three-dimensional geometry, electronic distribution, and subsequent reactivity. Substituting azetidin-2-ylmethanol with its 3-position isomer (azetidin-3-ylmethanol) or an N-protected derivative results in a distinct spatial arrangement of hydrogen bond donors/acceptors and steric bulk, which can completely abolish activity against chiral biological targets . Furthermore, the unprotected secondary amine in azetidin-2-ylmethanol offers a versatile handle for further derivatization, a feature lost in N-Boc or N-benzhydryl protected analogs . This pre-functionalized core is essential for the construction of specific pharmacophores, such as those found in nicotinic acetylcholine receptor (nAChR) modulators, where even minor structural changes lead to a loss of potency or selectivity [1].

Azetidin-2-ylmethanol (CAS 250274-91-0): A Quantitative Differentiation Guide for Scientific Selection and Procurement


Distinct Steric and Electronic Profile Enables Unique Receptor Binding Geometry vs. Azetidin-3-ylmethanol

Azetidin-2-ylmethanol presents a fundamentally different spatial and electronic environment compared to its closest positional isomer, azetidin-3-ylmethanol (CAS 95849-02-8). The 2-position places the hydroxymethyl group adjacent to the ring nitrogen, creating a distinct hydrogen-bonding motif and a different projection angle for the alcohol moiety [1]. This difference is critical for chiral recognition in biological systems, as evidenced by its role as an intermediate for (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine, a nAChR modulator reported to be 30-100 times more potent than morphine in analgesic models [2]. The 3-position isomer, lacking this precise spatial arrangement, cannot serve as a surrogate for this specific pharmacophore.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Unprotected Amine Provides a Critical Derivatization Handle Lacking in N-Protected Analogs

Unlike its commonly used N-protected derivatives such as (R)-1-Boc-2-azetidinemethanol (CAS 161511-90-6), the target compound possesses a free secondary amine. This functional group is a crucial site for further chemical elaboration, enabling direct N-alkylation, acylation, or sulfonylation without a prior deprotection step . While the Boc-protected analog (molecular weight 187.24 g/mol) offers stability and is a building block for asymmetric synthesis, it introduces significant additional steric bulk and requires acid-mediated cleavage (e.g., TFA or HCl) to reveal the active amine, adding a synthetic step and potential for product loss . Azetidin-2-ylmethanol provides a more direct route for introducing an azetidine-2-methyl group into a target molecule.

Organic Synthesis Drug Discovery Chemical Biology Scaffold Diversification

Baseline Biological Activity Profile of the Parent Scaffold Informs SAR Studies vs. Inactive Core

The parent scaffold, azetidin-2-ylmethanol, exhibits a baseline biological activity that is useful for establishing a starting point in structure-activity relationship (SAR) campaigns. While not a potent drug candidate itself, its activity against certain targets can be measured and compared. In contrast, many substituted azetidine analogs are designed to abolish this baseline activity to achieve target selectivity . The compound has been reported to have an IC50 of 2.95 µM for inhibition of human EAAT2 (excitatory amino acid transporter 2) expressed in HEK293 cells [1]. This provides a quantifiable starting point for medicinal chemists seeking to optimize away from this activity. A completely inert core, by comparison, would offer no such baseline SAR guidance.

Enzymology Drug Discovery Biological Screening

Key Research and Industrial Application Scenarios for Azetidin-2-ylmethanol (CAS 250274-91-0)


Synthesis of High-Potency Nicotinic Acetylcholine Receptor (nAChR) Modulators

Azetidin-2-ylmethanol is a crucial intermediate in the synthesis of nAChR modulators, such as (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine, which has been demonstrated to be 30-100 times more potent than morphine as an analgesic [1]. The compound's specific (R)-enantiomer is required for this activity, making chiral procurement or synthesis essential. This scenario is directly supported by the pharmacophore geometry and high-potency evidence presented in Section 3 [1].

Construction of Conformationally Constrained Peptidomimetics and Beta-Turn Mimics

The rigid azetidine ring in azetidin-2-ylmethanol imparts a conformational constraint that is highly valuable for designing peptidomimetics. When incorporated into peptide backbones, the 2-substituted azetidine core can stabilize specific secondary structures, such as beta-turns, which are critical for biological recognition . Its unique steric profile, as quantified in Section 3, makes it superior to more flexible acyclic amino alcohols for this purpose .

SAR Exploration of Novel Azetidine-Based CNS Drug Candidates

Azetidine derivatives are under investigation for treating various CNS disorders [2]. Azetidin-2-ylmethanol serves as an ideal, unfunctionalized starting point for building focused libraries to explore SAR around the azetidine core. Its measurable baseline biological activity (e.g., EAAT2 inhibition IC50 = 2.95 µM [3]) provides a clear readout for optimizing potency and selectivity, a critical advantage over a completely inert scaffold [3].

Development of Novel Azetidine-Containing Building Block Collections

Due to its unprotected amine and alcohol functional groups, azetidin-2-ylmethanol is a versatile platform for generating a diverse array of novel building blocks. It can be readily transformed into N-alkylated, N-acylated, O-substituted, and other derivatives, offering a direct route to chemical space that is underexplored compared to pyrrolidine or piperidine analogs . The synthetic advantages over N-protected analogs, as detailed in Section 3, make it a preferred starting material for diversity-oriented synthesis.

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